3-Bromo-N-(2-(2-(4-butoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
CAS No.: 769143-35-3
Cat. No.: VC16131295
Molecular Formula: C20H22BrN3O3
Molecular Weight: 432.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 769143-35-3 |
|---|---|
| Molecular Formula | C20H22BrN3O3 |
| Molecular Weight | 432.3 g/mol |
| IUPAC Name | 3-bromo-N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
| Standard InChI | InChI=1S/C20H22BrN3O3/c1-2-3-11-27-18-9-7-15(8-10-18)13-23-24-19(25)14-22-20(26)16-5-4-6-17(21)12-16/h4-10,12-13H,2-3,11,14H2,1H3,(H,22,26)(H,24,25)/b23-13+ |
| Standard InChI Key | GHCQOILCNULTJS-YDZHTSKRSA-N |
| Isomeric SMILES | CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Introduction
Synthesis
The synthesis of this compound typically involves:
-
Condensation Reaction:
-
A benzaldehyde derivative (4-butoxybenzaldehyde) reacts with hydrazine hydrate to form the hydrazone intermediate.
-
-
Amide Bond Formation:
-
The hydrazone intermediate undergoes coupling with 3-bromobenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine).
-
This two-step approach ensures the selective formation of the desired product while minimizing side reactions.
Biological Significance
Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities, including:
Antimicrobial Activity
-
Compounds with hydrazone linkages are known for their antimicrobial properties, targeting both Gram-positive and Gram-negative bacteria.
-
The bromine substituent enhances lipophilicity, potentially improving membrane penetration.
Anticancer Potential
-
Hydrazone derivatives have shown promise as anticancer agents due to their ability to interact with cellular DNA or enzymes involved in cell proliferation.
-
The butoxy group may enhance selectivity for cancer cells by improving cellular uptake.
Table 2: Reported Activities of Related Compounds
| Activity | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Antibacterial | E. coli, S. aureus | Inhibition of cell wall synthesis |
| Antifungal | Candida albicans | Disruption of fungal membrane integrity |
| Anticancer | MCF7 breast cancer cells | DNA intercalation or enzyme inhibition |
Pharmaceutical Applications
The compound's structure suggests potential as:
-
Antimicrobial Agent: Effective against resistant bacterial strains.
-
Anticancer Drug: Particularly for breast cancer or other epithelial cancers.
Molecular Docking Studies
Computational studies could predict binding affinities to biological targets such as:
-
Enzymes involved in DNA replication.
-
Receptors associated with cancer cell signaling pathways.
Derivative Development
Structural modifications (e.g., altering the butoxy group or bromine position) could optimize activity and reduce toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume